molecular formula C22H15FO6S B2692401 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate CAS No. 301193-72-6

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Cat. No.: B2692401
CAS No.: 301193-72-6
M. Wt: 426.41
InChI Key: SWXBLBKBIWNBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is a complex organic compound that combines a chromenone core with a methoxyphenyl group and a fluorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the chromenone core in the presence of a Lewis acid catalyst like aluminum chloride.

The final step involves the sulfonation of the methoxyphenyl-chromenone intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom in the sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate.

    Reduction: 2-(4-methoxyphenyl)-4-hydroxy-4H-chromen-3-yl 4-fluorobenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ectonucleotidases, preventing the hydrolysis of nucleotides like ATP. This inhibition can modulate various physiological processes, including inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is unique due to the combination of its methoxyphenyl and fluorobenzenesulfonate moieties, which confer specific chemical properties and biological activities. The presence of the fluorine atom enhances its stability and reactivity compared to its chlorine analog .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXBLBKBIWNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.